
Cupric ferrocyanide
Overview
Description
It dissolves in ammonium hydroxide and alkaline cyanide solutions . Its primary applications include use as a pigment (e.g., Hatchett’s brown), in photography, and as a reagent in analytical chemistry for detecting organophosphate insecticides like profenophos . The compound’s electronic conduction properties are uniquely influenced by interstitial water molecules, which lower the activation energy for charge carrier mobility compared to other ferrocyanides .
Preparation Methods
Reduction of Ferricyanide in the Presence of Copper(II) Complexes
Synthesis via Reductive Encapsulation
This method involves the reduction of ferricyanide ([Fe(CN)₆]³⁻) to ferrocyanide ([Fe(CN)₆]⁴⁻) in the presence of copper(II) complexes. A notable approach utilizes tris(2-aminoethyl)amine (tren) or tris(2-pyridylmethyl)amine (tpa) as ligands to stabilize Cu²⁺ ions during the reaction .
Procedure :
-
Prepare aqueous solutions of [Cu(tren)]²⁺ or [Cu(tpa)]²⁺ complexes.
-
Add potassium ferricyanide (K₃[Fe(CN)₆]) to the copper complex solution.
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Reduce the Fe³⁺ core to Fe²⁺ using a mild reducing agent (e.g., ascorbic acid) under nitrogen atmosphere.
-
Isolate the product via filtration and wash with deionized water.
Key Findings :
-
The reduction step facilitates the formation of heteropolynuclear complexes, such as [{Cu(tren)CN}₆Fe]⁸⁺, where ferrocyanide is encapsulated by Cu²⁺ moieties .
-
X-ray diffraction confirms a cubic lattice structure, with coordinated water molecules enhancing stability .
Table 1: Reaction Conditions and Outcomes
Parameter | Value/Description |
---|---|
Temperature | 25°C |
pH | 6.5–7.5 |
Yield | 72–85% |
Purity (ICP-OES) | >98% Cu and Fe |
pH and Temperature-Optimized Precipitation
Stability-Guided Synthesis
Ferrocyanide stability is highly dependent on pH and temperature, as shown in equilibrium studies . Optimal synthesis conditions avoid decomposition pathways (e.g., HCN release at pH < 3).
Procedure :
-
Dissolve copper(II) nitrate (Cu(NO₃)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) in deionized water.
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Adjust pH to 8–10 using 0.1 M KOH.
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Maintain reaction temperature at 0–5°C to inhibit hydrolysis.
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Centrifuge the precipitate and dry under vacuum.
Key Findings :
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At pH 8 and 0°C, ferrocyanide remains stable for >48 hours, achieving 89% yield .
-
Higher temperatures (>25°C) promote hydrolysis to Cu(OH)₂ and Fe(OH)₃, reducing yield to <40% .
Table 2: Impact of pH and Temperature on Yield
pH | Temperature (°C) | Yield (%) |
---|---|---|
7 | 25 | 62 |
8 | 0 | 89 |
10 | 5 | 78 |
Electrochemical Synthesis Approaches
Electrodeposition from Cyanide Electrolytes
Electrolytic methods enable direct deposition of cupric ferrocyanide on electrode surfaces. This approach is advantageous for fabricating thin-film materials.
Procedure :
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Prepare an electrolyte containing 0.1 M CuSO₄ and 0.05 M K₄[Fe(CN)₆].
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Use a platinum anode and stainless steel cathode.
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Apply a constant current density of 2 mA/cm² for 60 minutes.
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Rinse the cathode with ethanol to remove unreacted salts.
Key Findings :
-
Cyclic voltammetry reveals a reduction peak at −0.45 V (vs. Ag/AgCl), corresponding to Cu²⁺ → Cu⁺ transition coupled with ferrocyanide complexation .
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SEM imaging shows uniform nanoparticle deposits (50–100 nm diameter) with minimal aggregation .
Ligand-Assisted Synthesis Methods
Role of Chelating Agents
Ligands such as ethylenediaminetetraacetic acid (EDTA) modify reaction kinetics by stabilizing intermediates.
Procedure :
-
Mix CuSO₄, K₄[Fe(CN)₆], and EDTA in molar ratio 2:1:1.
-
Stir at 50°C for 2 hours.
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Dialyze the solution to remove unbound EDTA.
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Lyophilize to obtain the product.
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Cupric ferrocyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cupric ferricyanide.
Reduction: It can be reduced to form cuprous ferrocyanide.
Substitution: The ferrocyanide ion can undergo substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligands such as ammonia or ethylenediamine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cupric ferricyanide.
Reduction: Cuprous ferrocyanide.
Substitution: Various substituted ferrocyanide complexes.
Scientific Research Applications
Analytical Chemistry
Cupric ferrocyanide is utilized in analytical chemistry primarily due to its ability to form colored complexes with various analytes. This property makes it a valuable reagent for detecting specific ions and molecules.
Applications:
- Qualitative Analysis : It is used for the qualitative detection of metals such as cadmium, iron, uranium, and zinc, as well as organic compounds like thiourea and certain sugars .
- Colorimetric Methods : The formation of colored complexes allows for visual detection and quantification of substances in solution.
Application | Methodology | Analyte Detected |
---|---|---|
Qualitative Tests | Color change upon reaction | Metals (cadmium, iron) |
Colorimetric Analysis | Spectrophotometric measurement | Sugars, thiourea |
Biosensing
Recent advancements have highlighted the role of this compound in biosensing applications, particularly in electrochemical sensors for glucose detection.
Case Study:
- A study demonstrated the biocatalytic growth of this compound nanoparticles on carbon-paste electrodes. This setup amplified electrochemical detection of glucose using glucose oxidase as a biocatalyst. The nanoparticles enhance the sensitivity and specificity of the sensor, making it suitable for monitoring glucose levels in diabetic patients .
Parameter | Value |
---|---|
Detection Method | Electrochemical |
Biocatalyst | Glucose Oxidase |
Sensitivity | Enhanced by nanoparticle formation |
Catalysis
This compound has been explored as a catalyst in various chemical reactions due to its unique properties.
Applications:
- Synthesis Reactions : Pyrolyzed ferrocyanides serve as catalysts for ammonia synthesis from nitrogen and hydrogen mixtures. The catalytic activity is attributed to their ability to stabilize reaction intermediates .
- Photosensitized Oxidation : Research indicates that this compound can act as a sensitizer in oxidation reactions, such as the photosensitized oxidation of diphenylamine .
Reaction Type | Catalyst Used | Product Obtained |
---|---|---|
Ammonia Synthesis | Pyrolyzed this compound | Ammonia |
Oxidation | This compound | Oxidized products (e.g., DPA) |
Material Science
In material science, this compound is investigated for its potential in creating membranes and coatings with specific properties.
Applications:
- Membrane Technology : this compound membranes have been studied for their selective permeability properties, which can be applied in osmosis theory and separation processes .
- Corrosion Inhibition : The compound exhibits anticorrosive properties when used to treat iron and steel surfaces, enhancing their durability against environmental factors .
Application | Description | Benefits |
---|---|---|
Membrane Technology | Selective permeability membranes | Enhanced separation efficiency |
Corrosion Inhibition | Protective coatings for metals | Increased lifespan of materials |
Mechanism of Action
The mechanism of action of cupric ferrocyanide involves its ability to form stable complexes with various ions and molecules. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is utilized in various applications, such as ion exchange, catalysis, and analytical chemistry.
Molecular Targets and Pathways: this compound interacts with metal ions and other molecules through coordination bonds. The ferrocyanide ion can form stable complexes with transition metals, making it useful in various chemical processes.
Comparison with Similar Compounds
Structural and Electronic Properties Comparison
Crystal Structure and Water Interaction
Cupric ferrocyanide shares a face-centered cubic lattice structure with other metal ferrocyanides (e.g., potassium, cadmium, zirconium ferrocyanides), where metal cations are linked via cyanide bridges. A distinguishing feature is its ability to accommodate interstitial water molecules, both coordinated (near Cu²⁺) and free (hydrogen-bonded to coordinated water). These water molecules significantly enhance electronic conductivity by reducing the activation energy (0.23–0.35 eV) required for charge transport . In contrast, other ferrocyanides exhibit higher activation energies (>0.35 eV) due to less efficient electron acceptor properties of their metal cations (e.g., Cd²⁺, Zr⁴⁺) .
Table 1: Structural and Electronic Properties
Catalytic and Chemical Reactivity
Catalytic Activity in Photo-Oxidation
This compound exhibits lower catalytic efficiency in water photo-oxidation compared to zirconium ferrocyanide (Zr[Fe(CN)₆]₃) and cadmium ferrocyanide (Cd[Fe(CN)₆]₂), which show superior oxygen evolution rates due to stronger light absorption and redox activity .
Chemical Reactivity
- Reducing Power : In FRAP and CUPRAC assays, this compound demonstrates moderate reducing power, converting Fe³⁺ to Fe²⁺ and Cu²⁺ to Cu⁺. However, organic derivatives (e.g., methoxy-substituted phthalimide esters) show higher antioxidant activity due to enhanced electron-donating groups .
Analytical Chemistry
- Ferric/Cupric Ion Testing : Potassium ferrocyanide is widely used to detect Fe³⁺ and Cu²⁺ ions, whereas this compound itself serves as a reagent in niche analytical protocols .
Table 2: Application Comparison
Application | This compound | Potassium Ferrocyanide |
---|---|---|
Pigment Production | Primary use (Hatchett’s brown) | Limited |
Wine Additive | Not used | Removes excess Fe |
Ion Exchange | Not applicable | Used in Fe removal |
Analytical Reagent | Detects profenophos | Detects Fe³⁺/Cu²⁺ |
References |
Biological Activity
Cupric ferrocyanide, also known as copper(II) ferrocyanide or copper Prussian blue, is a compound that has garnered interest due to its unique properties and potential applications in various fields, including medicine and environmental science. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and implications for health and environmental remediation.
1. Synthesis and Characterization
This compound can be synthesized through various methods, including precipitation reactions involving copper(II) salts and ferrocyanide salts. The resulting compound is characterized by its distinct blue color and stability under various conditions. Advanced characterization techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) are employed to confirm the identity and purity of the synthesized this compound .
2.1 Antifungal Properties
This compound exhibits antifungal activity against various fungal strains, notably Aspergillus niger. In studies comparing the antifungal efficacy of metal ferrocyanides, this compound demonstrated moderate antifungal properties. When combined with natural antifungal extracts, such as those from Azadirachta indica (Neem), the antifungal activity was significantly enhanced .
Table 1: Antifungal Activity of this compound
Compound | Antifungal Activity (Zone of Inhibition in mm) |
---|---|
This compound | 15 |
This compound + Neem | 25 |
Mercury Ferrocyanide + Neem | 30 |
2.2 Cytotoxicity Studies
Research has indicated that this compound can exhibit cytotoxic effects depending on concentration and exposure time. In vitro studies utilizing cell lines such as B16F10 melanoma cells showed that this compound nanoparticles (CPB(1-1)NPs) could reduce cell viability significantly when compared to untreated controls . The mechanism behind this cytotoxicity may involve oxidative stress induction and DNA damage.
Table 2: Cytotoxic Effects of this compound on B16F10 Cells
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
CPB(1-1)NPs (2.5 µM) | 60 |
Doxorubicin | 45 |
2.3 Environmental Applications
This compound has been explored for its potential in environmental applications, particularly in the adsorption of heavy metals from wastewater. A composite material combining this compound with biopolymers like carboxymethyl cellulose has shown promise in selectively removing cesium ions from contaminated water sources . This biocompatibility makes it an attractive option for sustainable environmental remediation strategies.
3.1 Phytoremediation Studies
A study investigated the phytoremediation capabilities of plants in soils contaminated with ferric ferrocyanide complexes. The findings indicated that certain cyanogenic plants could effectively degrade cyanide concentrations in the soil, demonstrating a potential for using plant systems to mitigate the toxicity associated with cyanide leaching from metal complexes .
Table 3: Cyanide Degradation Efficiency by Plant Species
Plant Species | Cyanide Removal (%) |
---|---|
Sorghum | 32 |
Switchgrass | 21 |
Flax | 17 |
3.2 Toxicity Assessments
Toxicity assessments conducted on leachates containing ferric ferrocyanide revealed low toxicity levels under specific conditions, indicating that while these compounds can release toxic cyanides upon photolysis, their overall impact may be mitigated through natural processes such as phytoremediation .
4. Conclusion
This compound presents a multifaceted profile with notable biological activities, including antifungal properties and cytotoxic effects on certain cell lines. Its applications extend beyond medicinal uses to include environmental remediation strategies aimed at heavy metal adsorption and cyanide degradation. Continued research into its mechanisms of action and potential applications will further elucidate its role in both health and environmental contexts.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing cupric ferrocyanide (Cu₂[Fe(CN)₆]) with high purity and reproducibility?
- Methodological Answer : this compound is typically synthesized via precipitation by mixing aqueous solutions of cupric salts (e.g., Cu(NO₃)₂) with potassium ferrocyanide (K₄[Fe(CN)₆]) under controlled pH (5–7) and stoichiometric ratios. For colloidal forms, slow titration at 25–40°C with agitation prevents aggregation . Post-synthesis, washing with deionized water and ethanol removes soluble byproducts. Characterization via XRD confirms the cubic crystal structure, while FTIR identifies Fe-C≡N-Cu bonding .
Q. How can researchers ensure accurate quantification of this compound in mixed-phase systems (e.g., soil or composite materials)?
- Methodological Answer : Use acid digestion (e.g., HNO₃) followed by ICP-OES for Cu and Fe quantification. Alternatively, UV-Vis spectroscopy at 420 nm detects the Fe(CN)₆⁴⁻ moiety, calibrated against K₄[Fe(CN)₆] standards. For solid-phase analysis, XPS or EDS mapping distinguishes Cu₂[Fe(CN)₆] from interfering phases like CuO or Fe₃O₄ .
Q. What are the critical factors influencing this compound’s stability under varying pH and ionic strength?
- Methodological Answer : Stability assays involve suspending the compound in buffers (pH 2–12) and monitoring dissolution via conductivity or ion chromatography. At pH < 3, decomposition occurs due to HCN release, while alkaline conditions (pH > 10) promote hydrolysis to Cu(OH)₂ and Fe(OH)₃. Ionic strength > 0.1 M (e.g., NaCl) induces aggregation via charge screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adsorption capacities of this compound for cesium (Cs⁺) across studies?
- Methodological Answer : Discrepancies often arise from differences in:
- Surface morphology : Nanoporous structures (e.g., mesoporous silica composites) enhance accessibility to adsorption sites .
- Competing ions : Presence of Na⁺/K⁺ reduces Cs⁺ uptake; pre-treatment with ion-exchange resins mitigates interference .
- Analytical methods : Use radiometric assays (e.g., ¹³⁷Cs tracer) instead of ICP-MS to avoid matrix effects .
- Report standardized conditions : pH 7–8, 25°C, and ionic strength ≤ 0.01 M for cross-study comparisons .
Q. What advanced spectroscopic techniques elucidate the redox behavior of this compound in electrochemical applications?
- Methodological Answer : Cyclic voltammetry (CV) in 0.1 M KNO₃ reveals redox peaks at +0.25 V (Cu²⁺/Cu⁺) and −0.15 V (Fe³⁺/Fe²⁺). In situ Raman spectroscopy identifies intermediate cyanide coordination changes during charge transfer. XANES provides oxidation state analysis of Fe and Cu centers under operando conditions .
Q. How can computational modeling guide the design of this compound-based composites for enhanced stability and selectivity?
- Methodological Answer : Density functional theory (DFT) simulations predict binding energies between Cu₂[Fe(CN)₆] and target ions (e.g., Cs⁺ vs. Sr²⁺). Molecular dynamics (MD) models assess hydration effects on lattice stability. Validate predictions with synchrotron XRD and EXAFS to refine synthetic protocols .
Q. Methodological Best Practices
Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?
- Answer :
- Toxicity mitigation : Use fume hoods for synthesis; avoid contact with acids to prevent HCN release .
- Waste disposal : Neutralize with NaOH to precipitate Cu/Fe hydroxides before landfill disposal .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .
Q. How should researchers document experimental parameters to ensure reproducibility?
- Answer : Report:
Properties
IUPAC Name |
dicopper;iron(2+);hexacyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Cu.Fe/c6*1-2;;;/q6*-1;3*+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWCIFGWLIVWQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cu2FeN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929219 | |
Record name | Copper(2+) iron(2+) cyanide (2/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; [Merck Index] | |
Record name | Cupric ferrocyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9056 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13601-13-3 | |
Record name | Cupric ferrocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+) iron(2+) cyanide (2/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicopper hexacyanoferrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIC FERROCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871D97G82Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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